(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one
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Overview
Description
(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazole ring substituted with a methyl and phenyl group, and a pyridine ring connected through a propenone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one typically involves the condensation of 4-methyl-2-phenylthiazole-5-carbaldehyde with 3-acetylpyridine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the aldol condensation reaction. The reaction mixture is often refluxed in ethanol or another suitable solvent to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. Purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the thiazole or pyridine rings.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The thiazole and pyridine rings are common motifs in many bioactive molecules, making this compound a potential lead for drug discovery.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism of action of (2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one depends on its specific interactions with molecular targets. In biological systems, it may interact with enzymes, receptors, or other proteins, modulating their activity. The compound’s structure allows it to fit into binding sites on these targets, influencing their function and leading to various biological effects. The exact pathways involved would depend on the specific context of its use and the targets it interacts with.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(pyridin-2-yl)prop-2-en-1-one: Similar structure but with a pyridine ring at a different position.
(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(pyridin-4-yl)prop-2-en-1-one: Similar structure but with a pyridine ring at a different position.
(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(quinolin-3-yl)prop-2-en-1-one: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
The uniqueness of (2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one lies in its specific substitution pattern and the combination of thiazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-pyridin-3-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-13-17(16(21)10-9-14-6-5-11-19-12-14)22-18(20-13)15-7-3-2-4-8-15/h2-12H,1H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTAFKDHGRSNSR-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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